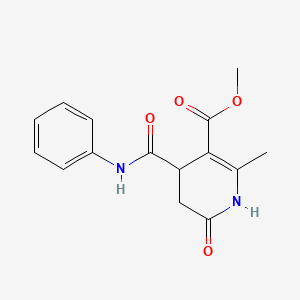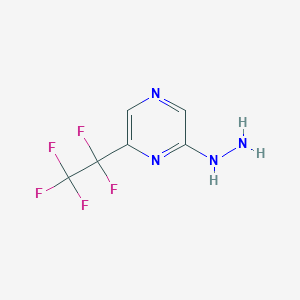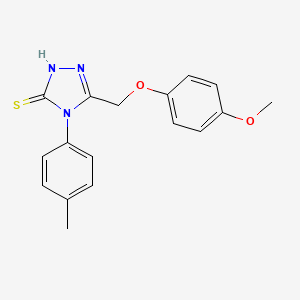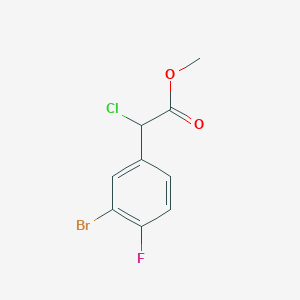![molecular formula C10H15NO5 B12114026 6-[[(E)-3-carboxyprop-2-enoyl]amino]hexanoic acid](/img/structure/B12114026.png)
6-[[(E)-3-carboxyprop-2-enoyl]amino]hexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is known for its role as an effective inhibitor for enzymes that bind lysine residues, such as proteolytic enzymes like plasmin, which is responsible for fibrinolysis . It is used in various medical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[[(E)-3-carboxyprop-2-enoyl]amino]hexanoic acid can be achieved through several methods. One common approach involves the ring-opening hydrolysis of caprolactam, which results in the formation of ε-aminohexanoic acid . Another method involves the malonic ester synthesis, where a di-ester of malonic acid is deprotonated with a weak base, followed by C–C bond formation at the alpha position with an alkyl halide, and subsequent hydrolysis and decarboxylation .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale hydrolysis of caprolactam. This method is favored due to its efficiency and cost-effectiveness. The compound is also produced as an intermediate in the polymerization of Nylon-6 .
Chemical Reactions Analysis
Types of Reactions
6-[[(E)-3-carboxyprop-2-enoyl]amino]hexanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides and bases.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as alcohols, amines, and substituted compounds with different functional groups .
Scientific Research Applications
6-[[(E)-3-carboxyprop-2-enoyl]amino]hexanoic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 6-[[(E)-3-carboxyprop-2-enoyl]amino]hexanoic acid involves its ability to inhibit plasminogen activators, which have fibrinolytic properties. By inhibiting these activators, the compound prevents the breakdown of fibrin clots, thereby promoting clot stability and reducing bleeding . The molecular targets include plasminogen and other proteolytic enzymes involved in fibrinolysis .
Comparison with Similar Compounds
6-[[(E)-3-carboxyprop-2-enoyl]amino]hexanoic acid is similar to other amino acids and their derivatives, such as lysine and aminocaproic acid. its unique structure and properties make it particularly effective as an enzyme inhibitor and antifibrinolytic agent . Similar compounds include:
Lysine: An essential amino acid with a similar structure but different functional properties.
Aminocaproic acid: Another antifibrinolytic agent with similar applications but different molecular targets.
Properties
Molecular Formula |
C10H15NO5 |
|---|---|
Molecular Weight |
229.23 g/mol |
IUPAC Name |
6-[[(E)-3-carboxyprop-2-enoyl]amino]hexanoic acid |
InChI |
InChI=1S/C10H15NO5/c12-8(5-6-10(15)16)11-7-3-1-2-4-9(13)14/h5-6H,1-4,7H2,(H,11,12)(H,13,14)(H,15,16)/b6-5+ |
InChI Key |
OHQFLBMAHZJOJA-AATRIKPKSA-N |
Isomeric SMILES |
C(CCC(=O)O)CCNC(=O)/C=C/C(=O)O |
Canonical SMILES |
C(CCC(=O)O)CCNC(=O)C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-phenyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B12113945.png)


![diethyl 5-{[(6-chloro-7-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-3-methylthiophene-2,4-dicarboxylate](/img/structure/B12113975.png)
![N-[4-(4-bromophenyl)(1,3-thiazol-2-yl)]-2-(3-methylphenoxy)acetamide](/img/structure/B12113977.png)

![6-chloro-7-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B12113992.png)


![8-Methyl-2-oxaspiro[4.5]decane-1,3-dione](/img/structure/B12114014.png)

![2-[[1-(2-Aminopropanoyl)pyrrolidine-2-carbonyl]amino]acetic acid](/img/structure/B12114034.png)

